![molecular formula C18H18FN3O2 B424837 (5E)-3-[(2-FLUOROPHENYL)METHYL]-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE](/img/structure/B424837.png)
(5E)-3-[(2-FLUOROPHENYL)METHYL]-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-[(2-FLUOROPHENYL)METHYL]-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group and a trimethylpyrrole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(2-FLUOROPHENYL)METHYL]-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a dione compound under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(2-FLUOROPHENYL)METHYL]-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(5E)-3-[(2-FLUOROPHENYL)METHYL]-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-[(2-FLUOROPHENYL)METHYL]-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The fluorobenzyl group may interact with enzymes or receptors, modulating their activity. The trimethylpyrrole moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione
- 3-(2-bromobenzyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione
- 3-(2-methylbenzyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione
Uniqueness
The presence of the fluorobenzyl group in (5E)-3-[(2-FLUOROPHENYL)METHYL]-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the benzyl group.
Properties
Molecular Formula |
C18H18FN3O2 |
|---|---|
Molecular Weight |
327.4g/mol |
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H18FN3O2/c1-11-8-14(12(2)21(11)3)9-16-17(23)22(18(24)20-16)10-13-6-4-5-7-15(13)19/h4-9H,10H2,1-3H3,(H,20,24)/b16-9+ |
InChI Key |
IWAMMWLYHGEREJ-CXUHLZMHSA-N |
SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-(3-chlorophenyl)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B424755.png)
![(5E)-3-(3-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B424756.png)
![4-{[2,6-Dichloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]methyl}benzoic acid](/img/structure/B424761.png)
![2-{(5Z)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B424763.png)
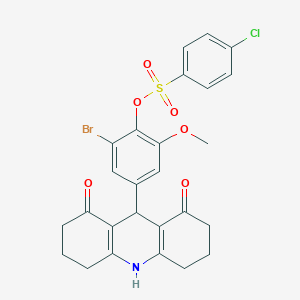
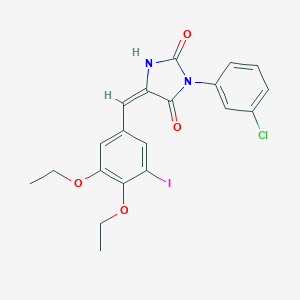
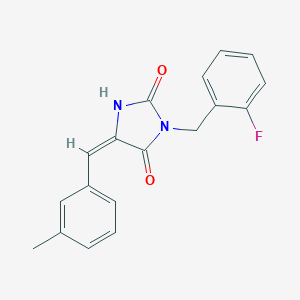
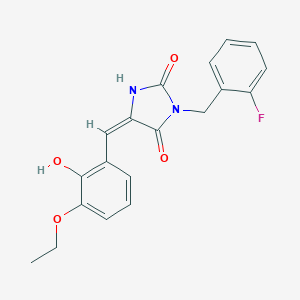
![methyl 2-[(5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B424772.png)
![Methyl 3-{5-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-methylbenzoate](/img/structure/B424773.png)
![(5E)-3-(3-chlorophenyl)-5-[2,5-dimethoxy-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B424774.png)
![methyl 2-[(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B424775.png)
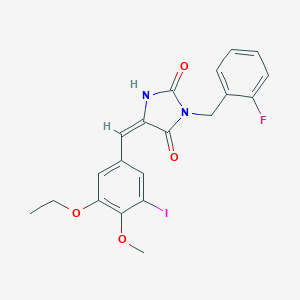
![3-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B424777.png)
